molecular formula C22H24BrNO5 B1397658 (2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-56-1

(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1397658
M. Wt: 462.3 g/mol
InChI Key: PRXSXPQOWIKYEW-WMZOPIPTSA-N
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Description

(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C22H24BrNO5 and its molecular weight is 462.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Studies

Biphenyl-based compounds, including those related to (2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, are significant in the treatment of hypertension and inflammation. A study by Kwong et al. (2017) on biphenyl ester derivatives, including the synthesis of various biphenyl-based compounds, reveals their potential in pharmaceutical applications. Their study also includes crystallographic and spectral analysis, along with molecular docking studies to understand their interactions at the molecular level (Kwong et al., 2017).

Asymmetric Synthesis

Xue et al. (2002) discuss the asymmetric synthesis of related compounds, demonstrating methods to create enantiomerically pure substances. This research is crucial for developing pharmaceuticals that require specific stereochemistry for effective treatment (Xue et al., 2002).

Enantiopure Synthesis for Cross-Coupling Reactions

Just‐Baringo et al. (2011) report on the enantiopure synthesis of a compound closely related to our compound of interest, showing its utility in cross-coupling reactions. This synthesis pathway is crucial for developing complex molecules used in various scientific applications (Just‐Baringo et al., 2011).

Combinatorial Chemistry

Malavašič et al. (2007) explore the combinatorial solution-phase synthesis of compounds closely related to (2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid. This approach is fundamental in drug discovery, enabling the rapid synthesis and screening of a vast array of similar compounds (Malavašič et al., 2007).

Application in Sensing Technologies

Han et al. (2020) discuss the synthesis of fluorene compounds for sensing applications, indicating the potential of similar structures, like our compound of interest, in developing sensors for detecting specific chemicals or environmental conditions (Han et al., 2020).

properties

IUPAC Name

(2S,4S)-4-(2-bromo-4-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(11-17(19)23)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXSXPQOWIKYEW-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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